REACTION_CXSMILES
|
O=[C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5].CC(C)([O-])C.[K+].F[P-](F)(F)(F)(F)F.[Cl:27]/[C:28](=[CH:33]\N(C)C)/[CH:29]=[N+:30](C)C.FC(F)(F)C(O)=O.C(O)(=O)C.[OH-].[NH4+]>O1CCCC1>[Cl:27][C:28]1[CH:33]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[N:30][CH:29]=1 |f:1.2,3.4,7.8|
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Name
|
|
Quantity
|
12.5 g
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Type
|
reactant
|
Smiles
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O=C(CC(=O)OC)C=1C=NC=CC1
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Name
|
|
Quantity
|
12.52 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
53.46 g
|
Type
|
reactant
|
Smiles
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F[P-](F)(F)(F)(F)F.Cl\C(\C=[N+](C)C)=C/N(C)C
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Name
|
|
Quantity
|
4.14 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
27.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
40.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 45 minutes as the reaction temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reached room temperature
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Type
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STIRRING
|
Details
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the system was stirred for 45 minutes
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Duration
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45 min
|
Type
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STIRRING
|
Details
|
stirred for 45 minutes
|
Duration
|
45 min
|
Type
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STIRRING
|
Details
|
the system was stirred at 90° C. for 3 h
|
Duration
|
3 h
|
Type
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ADDITION
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Details
|
poured into an Erlenmeyer flask
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
purified via normal phase (1% MeOH in DCM)
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Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C=1C=NC=CC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |